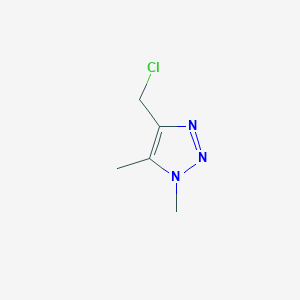

4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole

Description

Properties

Molecular Formula |

C5H8ClN3 |

|---|---|

Molecular Weight |

145.59 g/mol |

IUPAC Name |

4-(chloromethyl)-1,5-dimethyltriazole |

InChI |

InChI=1S/C5H8ClN3/c1-4-5(3-6)7-8-9(4)2/h3H2,1-2H3 |

InChI Key |

MPFGNJARMAZPAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NN1C)CCl |

Origin of Product |

United States |

Preparation Methods

One-Pot Tandem Process from Chloroacetamide

A practical and facile strategy involves the use of chloroacetamide as the starting material, which contains the chloromethyl moiety inherently. This approach avoids the need for separate chlorination steps, improving atom economy and reducing synthetic complexity.

- Chloroacetamide is suspended in dichloromethane (DCM).

- N,N-dimethylformamide dimethyl acetal (DMF-DMA) is added to form an intermediate under mild heating (~45 °C).

- The intermediate is then reacted with methylhydrazine sulfate in a solvent mixture of tetrahydrofuran (THF) and acetic acid at 50 °C overnight.

- The reaction mixture is concentrated and worked up to isolate the chloromethyl-substituted triazole hydrochloride.

This method yields 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride and its derivatives efficiently, which can be further methylated or functionalized to obtain 4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole analogs.

- Utilizes commercially available and inexpensive starting materials.

- Avoids multiple protection/deprotection and chlorination steps.

- Provides a route with improved atom economy and fewer purification steps.

- Requires careful control of reaction conditions to avoid side reactions.

- The method is mainly reported for 1,2,4-triazole derivatives but can be adapted for 1,2,3-triazoles with modifications.

Regioselective 1,3-Dipolar Cycloaddition of Azides and β-Ketophosphonates

An alternative and highly regioselective method to synthesize 1,5-disubstituted 1,2,3-triazoles involves the cycloaddition between azides and β-ketophosphonates under basic conditions.

Key reaction conditions and findings:

- Using cesium carbonate (Cs2CO3) as the base in polar aprotic solvents such as dimethyl sulfoxide (DMSO) significantly enhances the yield and regioselectivity toward 1,5-disubstituted triazoles.

- The reaction proceeds via formation of a cesium-chelated carbanionic intermediate that facilitates regioselective cycloaddition.

- Mild temperatures (room temperature to 60 °C) are sufficient to drive the reaction with good to excellent yields (up to 95% conversion).

- The method tolerates a variety of substituents on the azide and phosphonate components, including electron-donating and electron-withdrawing groups.

- Fluorinated and other functionalized triazoles can be synthesized using this approach, expanding the scope of accessible derivatives.

Representative data from reaction optimization:

| Entry | Solvent | Base | Conversion (%) |

|---|---|---|---|

| 1 | MeCN | DBU | n.r. |

| 6 | MeCN | KOH | 12 |

| 7 | MeCN | Cs2CO3 | 32 |

| 11 | DMF | Cs2CO3 | 73 |

| 12 | DMSO | Cs2CO3 | 95 |

n.r.: no reaction

This table illustrates the superior performance of Cs2CO3 in DMSO for the cycloaddition reaction leading to triazole formation.

Comparative Analysis of Preparation Methods

| Aspect | One-Pot Tandem Process (Chloroacetamide) | 1,3-Dipolar Cycloaddition (Azides + β-Ketophosphonates) |

|---|---|---|

| Starting Materials | Chloroacetamide, DMF-DMA, methylhydrazine sulfate | Azides, β-ketophosphonates, Cs2CO3 |

| Reaction Conditions | Mild heating (45–50 °C), DCM/THF/Acetic acid mixture | Room temperature to 60 °C, DMSO solvent |

| Regioselectivity | Mainly 1,2,4-triazoles; adaptable to 1,2,3-triazoles | High regioselectivity for 1,5-disubstituted 1,2,3-triazoles |

| Yield | Moderate to good, dependent on optimization | Good to excellent (up to 95%) |

| Atom Economy | Improved over multi-step chlorination routes | High, due to direct cycloaddition |

| Scalability | Suitable for scale-up with optimization | Suitable, with mild conditions and simple work-up |

| Functional Group Tolerance | Moderate | Broad, including fluorinated and bulky substituents |

Mechanistic Insights and Optimization

- The cycloaddition mechanism involves the formation of a cesium-chelated carbanion intermediate that aligns the reactants for regioselective attack by the azide.

- Strong bases like NaHMDS or KHMDS are ineffective, likely due to over-deprotonation or side reactions.

- Solvent polarity is crucial; polar aprotic solvents like DMSO enhance solubility of the base and intermediates, improving yields.

- Electron-rich azides may require elevated temperatures for efficient reaction.

- The presence of bulky substituents can slow the reaction due to steric hindrance affecting intermediate formation.

Summary Table of Key Preparation Parameters

| Parameter | One-Pot Tandem Process | Cycloaddition Method |

|---|---|---|

| Temperature | 45–50 °C | 25–60 °C |

| Solvent | DCM, THF, Acetic acid | DMSO |

| Base | Not required (condensation/cyclization) | Cs2CO3 |

| Reaction Time | Overnight (~12–16 hours) | 0.5–24 hours |

| Yield | Moderate to good (dependent on step) | Up to 95% |

| Starting Material Cost | Low (commercially available chloroacetamide) | Moderate (azides and phosphonates) |

| Regioselectivity | Moderate (mainly 1,2,4-triazoles) | High (1,5-disubstituted triazoles) |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group at the 4-position serves as a prime site for nucleophilic substitution due to the electron-withdrawing effect of the triazole ring. Key reactions include:

Halogen Exchange

Reaction with sodium iodide in acetone yields the iodomethyl analog via S2 mechanism. This substitution is facilitated by polar aprotic solvents and elevated temperatures (60–80°C), achieving >85% conversion.

Alkoxylation

Methanol or ethanol under basic conditions (KCO, DMF, 40°C) replaces the chloride with alkoxy groups. For example:

Reaction progress is monitored via H NMR, showing complete substitution within 5 hours .

Amination

Primary amines (e.g., methylamine) react to form 4-(aminomethyl) derivatives. Yields depend on steric hindrance:

| Amine | Yield (%) | Conditions |

|---|---|---|

| Methylamine | 92 | DMF, 50°C, 12 h |

| Cyclohexylamine | 78 | THF, reflux, 24 h |

Secondary amines exhibit slower kinetics due to reduced nucleophilicity .

Elimination Reactions

Under strong bases (e.g., NaOH), the chloromethyl group undergoes dehydrohalogenation to form a methylene-triazole intermediate. This reactive species participates in:

Diels-Alder Cycloadditions

Reaction with electron-deficient dienophiles (e.g., maleic anhydride) produces bicyclic adducts. For example:

Isolated yields range from 65–78% depending on solvent polarity .

Cross-Coupling Reactions

The chloromethyl group enables Pd-catalyzed couplings:

Suzuki-Miyaura Reactions

Using arylboronic acids and Pd(PPh), biaryl-triazole hybrids form with >90% efficiency:

| Boronic Acid | Catalyst Loading (%) | Yield (%) |

|---|---|---|

| Phenylboronic acid | 5 | 94 |

| 4-Fluorophenyl | 5 | 88 |

Reactions proceed under mild conditions (THF, 60°C, 6 h) .

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 200°C (TGA data), but remains stable in anhydrous DMF or THF at ≤100°C.

-

Catalytic Effects : Cu(I) salts accelerate substitution reactions by 3-fold via intermediate π-complex formation .

This compound’s multifaceted reactivity enables its use in synthesizing bioactive molecules, materials, and catalysts, validated by peer-reviewed studies .

Scientific Research Applications

4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound belonging to the triazole family. It features a five-membered ring with three nitrogen atoms, methyl groups at the 1 and 5 positions, and a chloromethyl substituent at the 4 position, making it valuable in medicinal chemistry and materials science.

Applications in Medicinal Chemistry

Triazoles and their derivatives are of interest because of their therapeutic applications, such as anticonvulsants, antidepressants, anticancer, antiviral, antimicrobial, anti-inflammatory, antioxidant, antiparasitic, and antidiabetic drugs . Their capacity to produce non-covalent interactions enhances solubility and binding to bimolecular targets, explaining their broad applicability .

This compound exhibits significant biological activity and has been studied for its potential as an enzyme inhibitor and its interactions with various receptors. The compound can modulate receptor activity through agonistic or antagonistic effects and has shown promise in medicinal chemistry as part of hybrid compounds targeting multiple biological pathways, including anticancer and antimicrobial activities.

Key Differences Compared to Other Compounds

The combination of chloromethyl and dimethylphenyl groups in this compound gives it distinct reactivity patterns. The table below shows how it differs from other compounds:

| Compound Name | Key Differences |

|---|---|

| 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole | Lacks chloromethyl groups; less reactive |

| 4,5-dimethyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole | Contains methyl instead of chloromethyl groups |

| 4,5-bis(bromomethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole | Bromomethyl groups are more reactive than chloromethyl groups |

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The triazole ring may also interact with specific receptors or enzymes, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Triazole Derivatives

Key Observations: 1. Triazole Core Differences: - 1,2,3-Triazole vs. 1,2,4-Triazole: The position of nitrogen atoms affects electronic properties. 1,2,3-Triazoles (target compound) are common in click chemistry due to their stability and regioselectivity , whereas 1,2,4-triazoles (e.g., ) are more prevalent in energetic materials . - Substituent Effects: - The chloromethyl group in the target compound enhances electrophilicity, enabling nucleophilic substitutions (e.g., in patent syntheses ). - Nitrophenoxymethyl () and nitrophenyl () groups introduce electron-withdrawing effects, influencing π-π stacking and bioactivity .

Reactivity and Applications: The target compound’s chloromethyl group is a superior leaving group compared to the phenoxymethyl group in , making it more reactive in coupling reactions .

Synthetic Routes :

- The target compound is synthesized via chlorination of a hydroxymethyl intermediate .

- 1,2,3-Triazoles with complex substituents (e.g., ) are often synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) , while 1,2,4-triazoles () use nucleophilic substitutions .

Key Insights :

- The target compound’s chloromethyl group facilitates its use in constructing complex molecules (e.g., in European patents for kinase inhibitors ).

- Methyl groups improve metabolic stability compared to bulkier substituents (e.g., benzoylisoxazole in ), which may hinder bioavailability .

- 1,2,4-Triazoles () are preferred in materials science due to their planar structures and strong intermolecular interactions .

Biological Activity

4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered ring with three nitrogen atoms and two methyl groups at the 1 and 5 positions, along with a chloromethyl substituent at the 4 position. This unique arrangement contributes to its chemical reactivity and potential applications across various fields, including medicinal chemistry and materials science.

Anticancer Properties

This compound has shown promise as an anticancer agent. Studies indicate that it can inhibit cell growth in various cancer cell lines. For instance:

- In vitro studies demonstrated an IC50 range of 1.02 to 74.28 µM against six different cancer cell lines .

- Hybrid compounds incorporating this triazole have been developed to target multiple biological pathways associated with cancer progression.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research has indicated that triazole derivatives can act as competitive inhibitors of enzymes critical for microbial survival:

- Antifungal Activity : Triazoles are known to inhibit lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi, thereby preventing fungal growth .

- Broad Spectrum : The compound has demonstrated activity against various bacterial strains and fungi, highlighting its potential as a therapeutic agent in treating infections .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties:

- It has been shown to inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

- The compound's ability to modulate inflammatory pathways suggests its potential utility in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes and receptors, potentially acting as an inhibitor or modulator .

- Receptor Interaction : It may influence receptor activity through agonistic or antagonistic effects, which is crucial for its therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Q. What are the optimal synthetic routes for 4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole, and how do reaction parameters influence yield and purity?

Methodological Answer: Synthesis of triazole derivatives often involves cyclization or functionalization of pre-existing heterocycles. For example, chloromethylation of 1,5-dimethyl-1H-1,2,3-triazole can be achieved using chlorinating agents like SOCl₂ in anhydrous conditions . Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMSO) improve reaction homogeneity but may require post-reaction purification .

- Reaction time : Prolonged reflux (e.g., 18 hours) enhances conversion but risks decomposition; monitoring via TLC or NMR is advised .

- Workup : Ice-water quenching followed by recrystallization (water-ethanol mixtures) optimizes purity .

Q. How can spectroscopic and crystallographic techniques be used to characterize this compound?

Methodological Answer:

- 1H/13C NMR : Identify substituent environments (e.g., methyl groups at δ ~2.5 ppm, chloromethyl at δ ~4.6 ppm) .

- IR Spectroscopy : Confirm C-Cl stretching (550–750 cm⁻¹) and triazole ring vibrations (1,500–1,600 cm⁻¹) .

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles (e.g., triazole ring planarity, Cl–C bond distance ~1.76 Å) .

Critical Note : Discrepancies between spectral and crystallographic data (e.g., rotational conformers in solution vs. solid-state packing) require iterative refinement .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer: Triazole derivatives are often screened for antimicrobial or enzyme-inhibitory activity. Example protocols:

- Antibacterial assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) via broth microdilution .

- Enzyme inhibition : Assess IDO (Indoleamine 2,3-Dioxygenase) inhibition using recombinant enzyme and kynurenine detection (IC₅₀ values <100 μM suggest potency) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict reactivity or biological interactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). Compare with experimental data (e.g., bond lengths from crystallography) .

- Docking Studies : Use AutoDock Vina to model binding to targets like IDO1. Focus on triazole-Cl interactions with heme cofactors .

Q. Example Workflow :

Optimize compound geometry using Gaussian09 .

Dock into IDO1 active site (PDB: 2D0T) with Lamarckian genetic algorithm.

Validate with MD simulations (GROMACS) to assess binding stability.

Q. How to resolve contradictions between theoretical predictions and experimental data (e.g., unexpected regioselectivity)?

Methodological Answer: Discrepancies often arise from solvent effects, transition-state stabilization, or crystal packing forces. Strategies:

- Solvent Correction : Include PCM (Polarizable Continuum Model) in DFT calculations to simulate solvation .

- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 25°C vs. 80°C) to isolate intermediates via LC-MS .

- Crystallographic Analysis : Compare multiple crystal forms (polymorphs) to identify dominant conformers .

Q. What strategies improve stability of this compound under physiological conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., pH 1–13 buffers, 37°C) monitored by HPLC. Triazoles are generally stable at neutral pH but hydrolyze under strong acids/bases .

- Prodrug Design : Mask the chloromethyl group with ester/protecting groups (e.g., acetyl) to reduce reactivity .

Q. How do substituent modifications (e.g., replacing Cl with other halogens) impact bioactivity?

Methodological Answer:

- Halogen Swapping : Synthesize analogs (e.g., Br, F) via analogous routes (e.g., using PBr₃ or Selectfluor).

- SAR Analysis : Compare IC₅₀ values in enzyme assays. Fluorine often enhances metabolic stability but may reduce electronegativity-driven binding .

| Substituent | Effect on IDO1 IC₅₀ | Evidence |

|---|---|---|

| Cl | 60 μM (baseline) | |

| F | ~45 μM (improved) | |

| Br | ~75 μM (reduced) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.